2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione
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Overview
Description
2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione is a chemical compound with the molecular formula C17H13NO3 It is known for its unique structure, which includes an indane-1,3-dione core with a 4-hydroxyphenylamino group attached via an ethylidene linkage
Mechanism of Action
Target of Action
Compounds with similar structures, such as indane-1,3-dione derivatives, have been associated with various biological activities, including biosensing, bioactivity, and bioimaging .
Mode of Action
It’s worth noting that isoindoline and isoindoline-1,3-dione derivatives have shown potential as ligands of the dopamine receptor d2, interacting with the main amino acid residues at its allosteric binding site . This suggests that 2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione might interact with its targets in a similar manner.
Result of Action
Similar compounds have shown potential in various applications, including medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical (nlo) applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione typically involves the condensation of 4-hydroxyaniline with indane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the indane-1,3-dione core can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives of the indane-1,3-dione core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Methoxyphenyl)amino)ethylidene)indane-1,3-dione
- 2-(((4-Chlorophenyl)amino)ethylidene)indane-1,3-dione
- 2-(((4-Nitrophenyl)amino)ethylidene)indane-1,3-dione
Uniqueness
2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and reactivity compared to its analogs.
Biological Activity
2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione, also known by its CAS number 80851-60-1, is a compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines an indane-1,3-dione core with a substituted phenyl group, which may enhance its biological interactions and reactivity. Research indicates that it may have applications in medicinal chemistry, particularly in enzyme inhibition and cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C17H13NO3. The compound's structure includes functional groups that allow it to participate in various chemical reactions, such as reductions and substitutions. The key spectral data for this compound includes characteristic absorption bands observed in Infrared Spectroscopy (IR), indicating the presence of hydroxyl (OH), carbonyl (C=O), and aromatic (C=C) groups.
Tyrosinase Inhibition
One of the most significant biological activities associated with this compound is its tyrosinase inhibitory activity . Tyrosinase is an enzyme critical for melanin production in melanocytes. In vitro studies have shown that this compound can significantly inhibit tyrosinase activity, leading to decreased melanin production. This property suggests potential applications in treating skin conditions related to hyperpigmentation.
Anti-cancer Properties
Research has also explored the anti-cancer potential of this compound. Studies indicate that derivatives of indane-1,3-dione can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in leukemia cells while exhibiting selective toxicity towards cancer cells over normal cells.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Study on Tyrosinase Inhibition | Investigate the inhibitory effect on melanin production | The compound showed significant inhibition of tyrosinase activity in melanocytes, suggesting potential for skin lightening applications. |
Cytotoxicity Assessment | Evaluate anti-cancer properties | Indane derivatives demonstrated selective cytotoxicity against leukemia cells, with mechanisms involving apoptosis induction. |
Mechanistic Studies | Understand the interaction with cellular targets | The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways relevant to cancer progression. |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition: By binding to active sites on enzymes like tyrosinase, it prevents substrate interaction.
- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or reactive oxygen species (ROS) generation.
Future Directions
Ongoing research aims to optimize the synthesis methods for better yields and efficiency while exploring additional biological activities of this compound. The development of derivatives could enhance its therapeutic potential and broaden its application scope.
Properties
IUPAC Name |
3-hydroxy-2-[N-(4-hydroxyphenyl)-C-methylcarbonimidoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10(18-11-6-8-12(19)9-7-11)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,19-20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJZCTXPBNMHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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